tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate
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Overview
Description
tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyimino group, and a tetrahydronaphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate typically involves the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature conditions. The reaction mixture is then cooled, and the product is isolated by recrystallization from hexane .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group.
Reduction: Reduction reactions can target the hydroxyimino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Products may include oximes and nitroso compounds.
Reduction: The major product is typically the corresponding amine.
Substitution: Substituted carbamates and ureas are common products.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Employed in the synthesis of complex organic molecules, including pharmaceuticals.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to form stable complexes with various biomolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, the carbamate group can undergo hydrolysis, releasing active intermediates that can further interact with biological targets .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- N-tert-butoxycarbonylhydroxylamine
Comparison:
- tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate is unique due to the presence of the hydroxyimino group and the tetrahydronaphthalenyl moiety, which confer distinct chemical and biological properties.
- tert-Butyl carbamate and tert-Butyl N-hydroxycarbamate are simpler structures and lack the hydroxyimino group, making them less versatile in certain applications.
- N-tert-butoxycarbonylhydroxylamine is similar in having the hydroxyimino group but differs in the overall structure, affecting its reactivity and applications .
Properties
Molecular Formula |
C15H20N2O3 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl N-(5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17-19/h7-9,19H,4-6H2,1-3H3,(H,16,18) |
InChI Key |
HCIMMHOKGBEVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NO)CCC2 |
Origin of Product |
United States |
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